![molecular formula C9H11NO3 B556771 DL-o-Tyrosine CAS No. 2370-61-8](/img/structure/B556771.png)
DL-o-Tyrosine
Overview
Description
DL-o-Tyrosine is a metabolite of Phenylalanine and is a precursor in the formation of catecholamines . It is used as biomarkers of protein oxidative damage in β-thalassemia . It is also a hydroxylation product of phenylalanine .
Synthesis Analysis
DL-o-Tyrosine is a hydroxylation product of phenylalanine . It is formed from phenylalanine by hydroxyl radicals generated during radiolysis and can be further hydroxylated to form 2,3-dihydroxyphenylalanine (2,3-DOPA) .Molecular Structure Analysis
The molecular formula of DL-o-Tyrosine is C9H11NO3 . The molecular weight is 181.19 . The SMILES string is NC(Cc1ccccc1O)C(O)=O .Physical And Chemical Properties Analysis
DL-o-Tyrosine is a solid substance . It has a molecular weight of 181.19 . The solubility of DL-o-Tyrosine in HCl (1+3) is very faint turbidity .Scientific Research Applications
Design and Synthesis for Peptide Building Blocks : O-(Carboxydifluoromethyl)-L-tyrosine, a variant of DL-o-Tyrosine, has been designed as a non-phosphorous-containing phosphotyrosine isostere. This compound serves as a building block for solid-phase peptide synthesis (Fretz, 1998).
Role in Biosynthesis of Phytoquinones : DL-o-Tyrosine plays a role in the biosynthesis of compounds like plastoquinone, tocopherols, and tocopherolquinones in plants (Whistance & Threlfall, 1968).
Polymer Synthesis : DL-Tyrosine has been polymerized using linear-dendritic laccase complexes, resulting in water-soluble polymers with zwitterionic character and pH-responsive solution behavior. This application is significant in the field of environmentally friendly polymer synthesis (Gitsov et al., 2014).
Role in Tyrosine Phosphatases : DLAR, a receptor-linked protein tyrosine phosphatase gene, has been studied in humans and Drosophila, highlighting the importance of tyrosine in the regulation of cell proliferation (Streuli et al., 1989).
Acid-Base Properties and Solubility Studies : Research on DL-Tyrosine has included studies on its acid-base properties and solubility, which are essential for understanding its behavior in various biochemical and industrial processes (Bretti et al., 2012).
Biosynthesis, Metabolism, and Catabolism in Plants : L-Tyrosine, closely related to DL-o-Tyrosine, is a key precursor for various specialized metabolites in plants and has been studied for its biosynthetic pathways (Schenck & Maeda, 2018).
Neurospora Crassa Protein Synthesis Studies : DL-o-Tyrosine has been used to study protein synthesis in Neurospora crassa, particularly its effects on tyrosinase synthesis (Horowitz et al., 1970).
Synthesis of Unnatural Poly(Amino Acid)s : The "green" synthesis of unnatural poly(amino acid)s with zwitterionic character, mediated by linear-dendritic laccase complexes, has been explored using DL-Tyrosine (Gitsov et al., 2014).
Norepinephrine Turnover Studies : DL-o-Tyrosine has been compared with other amino acids for their effectiveness in increasing central nervous system norepinephrine turnover, highlighting its potential use in neuropharmacology (Gibson, 1988).
Motor Axon Guidance in Drosophila : The role of DLAR, a transmembrane protein-tyrosine phosphatase, in motor axon guidance in Drosophila, demonstrates the significance of tyrosine-related proteins in neural development (Krueger et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-(2-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPVMFCRNYQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946504 | |
Record name | DL-o-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | o-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2 mg/mL at 17 °C | |
Record name | o-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
DL-o-Tyrosine | |
CAS RN |
2370-61-8, 709-16-0 | |
Record name | (±)-o-Tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2370-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Tyrosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72345 | |
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Record name | DL-o-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyphenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.396 | |
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Record name | DL-O-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7V2WZN17 | |
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Record name | o-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
262 °C | |
Record name | o-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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